Diethyl methylmalonate
Overview
Description
Diethyl methylmalonate, also known as methylmalonic acid diethyl ester, is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a slight ester-like odor. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Diethyl methylmalonate is a derivative of malonic acid and is a vital intermediate in the metabolism of fat and protein . It primarily targets the methylmalonyl-CoA mutase reaction , a crucial step in the metabolism of certain amino acids and odd-chain fatty acids .
Mode of Action
This compound interacts with its targets through a process known as alkylation . It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This interaction results in changes in the biochemical pathways involved in the metabolism of fat and protein .
Biochemical Pathways
This compound affects the propionate pathway , which is involved in the metabolism of certain essential amino acids, propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . Abnormalities in this pathway can lead to a metabolic disease known as methylmalonic aciduria .
Pharmacokinetics
It’s known that the compound has a boiling point of 198-199 °c and a density of 1022 g/mL at 20 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The alkylation caused by this compound results in the formation of 2-(3-oxocyclohexyl)-2-cyclohexenone . This compound has been found to increase erythromycin A production by 250-300% when the medium is supplemented with 15 mM levels of this solvent .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of this compound in the medium can restore normal growth and pigmentation in certain strains of Saccharopolyspora erythraea . Furthermore, the compound’s efficacy and stability may be affected by factors such as temperature and pH, given its chemical properties .
Biochemical Analysis
Biochemical Properties
Diethyl methylmalonate is involved in various biochemical reactions. It reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction involves the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .
Cellular Effects
In cellular processes, this compound has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain . This suggests that this compound can influence cellular metabolism and gene expression.
Molecular Mechanism
Its reaction with 2-cyclohexenone suggests that it may interact with enzymes and other biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to its parent compound, methylmalonic acid. Methylmalonic acid is a by-product of certain metabolic processes, including the metabolism of essential amino acids like methionine, valine, threonine, and isoleucine . It’s also involved in the metabolism of propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl methylmalonate can be synthesized through several methods. One common method involves the alkylation of diethyl malonate with methyl iodide in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOC2H5)2+CH3I→CH3CH(COOC2H5)2+NaI
Another method involves the reaction of diethyl ethoxymethylenemalonate with hydrogen in the presence of a Raney nickel catalyst under high pressure and moderate temperature .
Industrial Production Methods: In industrial settings, this compound is typically produced by the alkylation of diethyl malonate with methyl bromide or methyl iodide. The reaction is carried out in a large-scale reactor with continuous stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl methylmalonate undergoes various chemical reactions, including:
Alkylation: It can be alkylated at the methylene group adjacent to the ester groups.
Michael Addition: It reacts with α,β-unsaturated carbonyl compounds under Michael addition conditions.
Hydrolysis: It can be hydrolyzed to form methylmalonic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide and methyl iodide.
Michael Addition: Base catalysts such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Alkylation: Substituted malonates.
Michael Addition: β-keto esters.
Hydrolysis: Methylmalonic acid
Scientific Research Applications
Diethyl methylmalonate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: It is used in the synthesis of drugs, particularly those with anticonvulsant and anti-inflammatory properties.
Industry: It is employed in the production of flavors, fragrances, and other specialty chemicals
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the methyl group on the methylene carbon.
Dimethyl malonate: Contains two methyl groups instead of ethyl groups.
Methylmalonic acid: The free acid form of diethyl methylmalonate.
Uniqueness: this compound is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various reactions, such as alkylation and Michael addition, makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
diethyl 2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060565 | |
Record name | Propanedioic acid, methyl-, diethyl ester | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Diethyl methylmalonate | |
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CAS No. |
609-08-5 | |
Record name | Diethyl methylmalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-08-5 | |
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Record name | Diethyl methylmalonate | |
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Record name | DIETHYL METHYLMALONATE | |
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Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, methyl-, diethyl ester | |
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Record name | Diethyl methylmalonate | |
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Record name | DIETHYL METHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD9S8CQN2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl methylmalonate?
A1: this compound has the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided research papers don't include specific spectroscopic data, they highlight its use in various reactions. Researchers often utilize techniques like NMR spectroscopy and mass spectrometry for characterization. For detailed spectroscopic information, consult spectral databases or conduct specific analyses.
Q3: What is the role of this compound in organic synthesis?
A4: this compound serves as a valuable reagent in various organic reactions, particularly in alkylation and condensation reactions. Its structure, featuring an active methylene group, enables its participation in reactions leading to the formation of carbon-carbon bonds. [, , , , , , ]
Q4: Can you provide specific examples of reactions involving this compound?
A5: Certainly! this compound is a key component in the synthesis of karanal, involving alkylation and reduction reactions. [] It also plays a crucial role in the Michael addition reaction with ethyl crotonate, contributing to our understanding of abnormal addition mechanisms. [] Additionally, it acts as a building block in synthesizing substituted nitroaromatic compounds via tandem Michael addition-vicarious nucleophilic substitution reactions. []
Q5: Are there any studies on the use of this compound in polymerization reactions?
A6: Yes, research demonstrates that palladium-catalyzed coupling polymerization of bromophenylallenes with sodium this compound yields soluble trisubstituted poly(phenylene-vinylene)s. This highlights its versatility in polymer chemistry. []
Q6: How does the structure of this compound influence its reactivity?
A7: The presence of the methyl group in this compound introduces steric hindrance, affecting its reactivity compared to diethyl malonate. Studies on the Michael addition reaction highlight this difference, with this compound exhibiting a greater propensity for rearrangement reactions. [, ]
Q7: Can you elaborate on the significance of these structural differences in reactivity?
A8: Absolutely. The distinct reactivity of this compound compared to diethyl malonate is crucial in understanding reaction pathways and predicting product outcomes. For instance, in the Michael addition to ethyl crotonate, this compound undergoes ethoxycarbonyl group migration, while diethyl malonate does not, illustrating the impact of the methyl substituent. [, ]
Q8: What about the safety and environmental considerations for this compound?
A8: While the provided research doesn't explicitly address SHE regulations or environmental impact, it's essential to handle all chemicals responsibly. Consulting safety data sheets and adhering to best practices for storage, handling, and disposal are crucial for ensuring safety and minimizing environmental impact.
Q9: How is this compound typically analyzed and quantified?
A11: Researchers often employ techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the analysis and quantification of this compound. These methods enable separation and detection based on its physicochemical properties. []
Q10: What are some valuable resources for further research on this compound?
A10: For those interested in exploring this compound further, resources like chemical databases (e.g., PubChem, ChemSpider), scientific literature databases (e.g., PubMed, Scopus), and research supplier catalogs are invaluable. These platforms provide information on its properties, reported applications, and commercial availability.
Q11: Has this compound contributed to any significant discoveries or developments in chemistry?
A13: Research on this compound has contributed to our understanding of reaction mechanisms, particularly in the context of the Michael addition reaction. Its use in elucidating the "abnormal Michael reaction" has been instrumental in advancing the field of organic chemistry. [, , ]
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